KPT-185 is a small molecule classified as a Selective Inhibitor of Nuclear Export (SINE). [] It functions by specifically and irreversibly binding to chromosome region maintenance 1 (CRM1), also known as exportin 1 (XPO1), a key protein responsible for transporting various molecules, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. [] By inhibiting CRM1, KPT-185 traps these TSPs within the nucleus, restoring their function and inducing apoptosis in cancer cells. [] This mechanism has made KPT-185 a molecule of significant interest in preclinical cancer research.
The synthesis of KPT-185 involves several steps that focus on creating a compound capable of selectively targeting the CRM1 protein. The specific synthetic pathway is proprietary, but it generally includes the assembly of various chemical moieties that confer selectivity and binding affinity to the Cys528 site of CRM1.
The molecular structure of KPT-185 features a complex arrangement that allows it to interact specifically with CRM1. While detailed structural data may not be fully disclosed, it is known that the compound binds irreversibly at the Cys528 residue within the CRM1 protein.
The structure-activity relationship (SAR) studies indicate that modifications to certain functional groups can significantly influence the potency and selectivity of KPT-185. These modifications are critical for achieving the desired pharmacological effects while minimizing off-target interactions .
KPT-185 primarily functions through its interaction with CRM1, leading to a series of downstream effects within cancer cells. When KPT-185 binds to CRM1, it prevents the protein from exporting tumor suppressor proteins from the nucleus to the cytoplasm. This blockade results in increased levels of these proteins within the nucleus, promoting apoptosis and inhibiting cell proliferation.
The chemical reaction can be summarized as follows:
This complex formation inhibits the normal function of CRM1, leading to altered cellular signaling pathways associated with cell growth and survival .
The mechanism of action for KPT-185 revolves around its ability to inhibit CRM1-mediated nuclear export. By binding irreversibly to CRM1 at the Cys528 site, KPT-185 disrupts the export process for various proteins, including tumor suppressors such as p53 and others involved in apoptosis.
Key processes influenced by KPT-185 include:
These mechanisms collectively contribute to the anti-tumor activity observed in preclinical studies.
KPT-185 exhibits several notable physical and chemical properties:
These properties are essential for optimizing its use in laboratory settings and potential clinical applications.
KPT-185 has several promising applications within scientific research and clinical settings:
KPT-185 exerts its inhibitory function through highly specific covalent modification of Cysteine 528 (Cys528) located within the nuclear export signal (NES)-binding groove of Exportin 1 (XPO1/CRM1). This groove is a critical structural feature required for XPO1 to recognize and bind leucine-rich NES motifs present in hundreds of cargo proteins. Unlike earlier irreversible inhibitors like Leptomycin B (LMB), KPT-185 forms a slowly reversible covalent bond with the thiol group of Cys528, enabling sustained inhibition while reducing off-target toxicity [1] [3] [7]. The binding occurs in a region of the groove characterized by a cluster of hydrophobic residues and key amino acids (e.g., Tyr571, Phe572) that collectively form the NES recognition site. Structural analyses reveal that KPT-185’s binding induces conformational constraints in the groove, reducing its flexibility and accessibility for NES-containing cargoes [3]. This specificity is further enhanced by KPT-185’s smaller molecular size compared to LMB, allowing it to occupy only a portion of the groove while maintaining high-affinity binding (Kd in low nanomolar range) and selectivity for XPO1 over other exportins [7].
Table 1: Key Structural Features of KPT-185-XPO1 Binding
Feature | KPT-185 | Leptomycin B (LMB) |
---|---|---|
Binding Site | Cys528 in NES groove | Cys528 in NES groove |
Binding Type | Slowly reversible covalent | Irreversible covalent |
Molecular Occupancy | Partial groove occupation | Full groove occupation |
Specificity | High selectivity for XPO1 | Broader reactivity |
Structural Consequence | Reduced groove flexibility | Complete groove blockade |
The covalent modification of Cys528 by KPT-185 sterically obstructs the NES-binding cleft, preventing the docking of leucine-rich export signals. This inhibition disrupts the formation of the ternary nuclear export complex (XPO1-RanGTP-NES cargo), a prerequisite for cargo translocation through nuclear pore complexes. Biochemical assays using Rev-GFP nuclear export reporters demonstrate that KPT-185 effectively blocks nuclear export at nanomolar concentrations (IC50 ~40 nM), though with slightly reduced potency compared to LMB (IC50 ~0.16 nM) [7]. Importantly, the inhibition persists for at least 72 hours post-treatment due to the slow dissociation rate of KPT-185 from XPO1, leading to prolonged nuclear entrapment of cargo proteins even after plasma clearance of the drug. This sustained effect is attributed to the kinetic stability of the KPT-185-XPO1 covalent adduct and the slow rate of XPO1 protein turnover in cells [7]. Mutational studies confirm that Cys528 is essential for this activity, as XPO1 variants lacking this residue (e.g., C528S) are completely resistant to KPT-185-mediated export blockade [3].
Beyond p53, KPT-185 forces nuclear retention of multiple tumor suppressor and regulatory proteins containing functional NES sequences. Key among these are:
Table 2: Tumor Suppressor Proteins (TSPs) Retained in Nucleus by KPT-185
TSP/Regulatory Protein | Nuclear Function Retained by KPT-185 | Key Cancer-Relevant Consequences |
---|---|---|
p53 (TP53) | Transcriptional activation of pro-apoptotic (PUMA, NOXA) and cell cycle arrest (p21) genes | Apoptosis induction, G1/S arrest |
FOXO3a | Transcriptional activation of BIM, p27, oxidative stress response genes | Apoptosis induction, ROS sensitization |
p21 (CDKN1A) | Inhibition of CDK2/cyclin E and CDK1/cyclin B complexes | G1/S and G2/M arrest |
IκB | Inhibition of nuclear NF-κB DNA binding | Suppression of BCL-2, SURVIVIN, cIAP expression; Sensitization to apoptosis |
p27KIP1 | Inhibition of CDK2/cyclin E complexes | G1/S arrest (p53-independent) [5] |
A critical and distinct mechanism of KPT-185 involves disrupting the nuclear export of ribonucleoproteins, particularly 40S and 60S ribosomal subunits. XPO1 directly facilitates the export of these subunits after their assembly in the nucleolus. KPT-185 treatment in mantle cell lymphoma (MCL) cells (e.g., Z138, Jeko-1) causes significant nuclear accumulation of ribosomal proteins (RPs) like RPS19 and RPL11, as quantified by iTRAQ proteomic analysis (>50 ribosomal proteins downregulated in cytoplasm) [4] [5]. This disrupts ribosomal subunit assembly and maturation in the cytoplasm, directly impairing ribosome biogenesis. Furthermore, KPT-185 inhibits the XPO1/eIF4E-dependent export of specific oncogenic mRNAs, including cyclin D1 (CCND1) mRNA—a critical driver in MCL pathogenesis. By preventing cyclin D1 mRNA nuclear export, KPT-185 depletes cytoplasmic cyclin D1 mRNA pools, leading to reduced cyclin D1 protein synthesis independently of proteasomal degradation or transcriptional repression [5]. This dual inhibition (rRNA/RPs and cyclin D1 mRNA) cripples the protein synthesis capacity of cancer cells, particularly impacting short-lived oncoproteins.
KPT-185 profoundly reprograms the cellular proteome by suppressing key translation initiation/elongation factors and chaperones, identified through quantitative proteomics:
Collectively, KPT-185’s inhibition of XPO1-mediated nuclear export induces a multi-faceted anti-cancer response: 1) Reactivation of nuclear tumor suppressors (p53, FOXO3a, p21); 2) Disruption of ribosomal biogenesis and mRNA export; 3) Global suppression of protein synthesis machinery and oncogenic chaperones. These mechanisms synergize to induce apoptosis and cell cycle arrest across diverse cancer models, irrespective of p53 status.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4